molecular formula C21H16N4OS B13833881 1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone

1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone

Cat. No.: B13833881
M. Wt: 372.4 g/mol
InChI Key: SEKXDISXBCGMIA-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone is a complex organic compound that belongs to the class of triazolobenzimidazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a benzimidazole ring, with additional phenyl and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Benzimidazole Ring: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling of the Rings: The triazole and benzimidazole rings are then coupled through a series of reactions, often involving halogenation and nucleophilic substitution.

    Introduction of Substituents: The phenyl and thiophene substituents are introduced through further substitution reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and benzimidazole rings can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The phenyl and thiophene substituents can further enhance binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]methanone: Similar structure but with a methanone group instead of an ethanone group.

    1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness: 1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone is unique due to its specific combination of triazole and benzimidazole rings with phenyl and thiophene substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H16N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

InChI

InChI=1S/C21H16N4OS/c1-14-8-10-15(11-9-14)18(26)13-24-16-5-2-3-6-17(16)25-21(24)22-20(23-25)19-7-4-12-27-19/h2-12H,13H2,1H3

InChI Key

SEKXDISXBCGMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CS5

Origin of Product

United States

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